N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide
Description
This compound features a benzothiazole core substituted with an ethoxy group at position 4, a pyridin-2-ylmethyl group on the acetamide nitrogen, and a p-tolylthio moiety.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-29-20-8-6-9-21-23(20)26-24(31-21)27(15-18-7-4-5-14-25-18)22(28)16-30-19-12-10-17(2)11-13-19/h4-14H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETRSWXGWIYNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CSC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-ethoxybenzoic acid, which undergoes cyclization with a thioamide to form the thiazole ring.
Substitution Reactions: Introduction of the pyridin-2-ylmethyl group through nucleophilic substitution reactions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting with p-tolylthiol under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted thiazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Benzothiazole/Thiazole Cores
Ethoxy vs. Methoxy Substitution
- (Compounds 13, 16–18) : Methoxy-substituted benzothiazoles (e.g., compound 13: 4-methoxyphenyl) exhibit melting points (MP) of 289–303°C and molecular weights (MW) of 408–438 g/mol. Ethoxy substitution in the target compound likely increases steric bulk and lipophilicity, which may alter solubility and binding kinetics .
- : 2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide shares a thiazole-acetamide backbone but lacks the ethoxy and p-tolylthio groups. The methoxy group here contributes to a polar surface area of 89.6 Ų, whereas the ethoxy analog may reduce polarity, favoring hydrophobic interactions .
Halogen and Heterocyclic Modifications
- (Compounds 4k–4p): Fluorine, nitro, and halogen substituents on benzothiazole (e.g., 4l: 6-methoxy, 4n: 6-nitro) reduce melting points (240–260°C) compared to ethoxy derivatives, likely due to disrupted crystallinity.
- (Compounds 9a–9e) : Incorporation of triazole and benzodiazole rings introduces additional hydrogen-bonding sites, as seen in compound 9c (4-bromophenyl-thiazole), which showed enhanced docking in enzyme active sites .
Acetamide Side Chain Variations
Piperazine vs. Pyridinylmethyl Groups
- (Compounds 13–15) : Piperazine-linked acetamides (e.g., compound 14: 4-chlorophenyl-piperazine) exhibit MWs of 410–427 g/mol and MPs of 269–298°C. These groups enhance solubility via basic nitrogen atoms but may reduce blood-brain barrier penetration compared to the target compound’s pyridinylmethyl group, which balances hydrophilicity and lipophilicity .
- (Compounds 6a–t): Coumarin-thiazole acetamides (e.g., 6a: methylamino side chain) demonstrate varied yields (20–80%) and MPs, highlighting the impact of aromatic vs. aliphatic substituents on synthetic feasibility .
Thioether vs. Triazole Linkages
Table 1: Key Parameters of Selected Analogs
*Estimated based on structural analogs.
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , featuring a complex structure that includes:
- Benzo[d]thiazole moiety : Known for various biological activities.
- Pyridine group : Contributes to the compound's pharmacological properties.
- Thioacetamide group : Implicated in enhancing biological activity.
Preliminary studies suggest that the compound may interact with various biological targets, including enzymes and receptors. The presence of the benzo[d]thiazole moiety is particularly significant, as compounds in this class are often associated with:
- Antimicrobial activity
- Antioxidant properties
- Enzyme inhibition (e.g., urease)
Enzyme Interaction Studies
Molecular docking studies have indicated that this compound can effectively bind to target enzymes through hydrogen bonding and hydrophobic interactions. This binding is crucial for understanding its mechanism of action against specific biological pathways.
Biological Activity Summary
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antioxidant | Scavenges reactive oxygen species, reducing oxidative stress in cells. |
| Enzyme Inhibition | Effective against urease and other target enzymes involved in metabolic processes. |
Case Studies and Research Findings
- Antimicrobial Studies : Research has demonstrated that derivatives of benzothiazole, including this compound, show significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study found that similar compounds reduced bacterial growth by up to 70% at certain concentrations .
- Antioxidant Activity : A comparative study of benzothiazole derivatives revealed that this compound exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid.
- Enzyme Inhibition : Molecular docking simulations indicated strong binding affinity to urease, suggesting potential applications in treating infections related to urease-producing bacteria . The inhibition of urease is crucial as it plays a role in the pathogenesis of several gastrointestinal diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
